N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(3,4-dimethoxyphenyl)urea, commonly known as A771726, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. A771726 belongs to the class of drugs known as immunosuppressants and has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
Scientific Research Applications
A771726 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. A771726 works by inhibiting the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response.
Mechanism of Action
A771726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of T cells. A771726 also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
A771726 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of T cells, which are involved in the immune response. It also inhibits the production of cytokines, which are involved in the inflammatory response. A771726 has been shown to be effective in the treatment of autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
Advantages and Limitations for Lab Experiments
A771726 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. Another advantage is that it has a well-understood mechanism of action. However, one limitation is that it is a small molecule inhibitor, which may limit its effectiveness in vivo. Another limitation is that it may have off-target effects, which could lead to unwanted side effects.
Future Directions
There are several future directions for the study of A771726. One direction is the development of more potent and selective inhibitors of DHODH. Another direction is the investigation of the potential use of A771726 in the treatment of other autoimmune diseases. Additionally, the potential use of A771726 in combination with other immunosuppressive agents should be investigated. Finally, the long-term safety and efficacy of A771726 should be studied in clinical trials.
Synthesis Methods
The synthesis of A771726 is a complex process that involves several steps. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with tert-butyl hydroxylamine to form the corresponding oxime. The oxime is then cyclized with phosphorus oxychloride to give the isoxazole ring. The resulting isoxazole is then reacted with 3,4-dimethoxyphenyl isocyanate to form the urea derivative, which is then deprotected with trifluoroacetic acid to give the final product, A771726.
properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)13-9-14(19-23-13)18-15(20)17-10-6-7-11(21-4)12(8-10)22-5/h6-9H,1-5H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNKSRQNQVKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.